4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride typically involves the demethylation of venlafaxine hydrochloride. The reaction conditions often include the use of strong acids or bases to facilitate the demethylation process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the stability and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and neuronal gene expression.
Medicine: Primarily used as an antidepressant, it is also studied for its potential in treating other neurological disorders.
Industry: Employed in the development of new pharmaceutical formulations and as a standard in quality control processes
Mechanism of Action
The compound exerts its effects by inhibiting the reuptake of serotonin and noradrenaline, increasing their levels in the synaptic cleft. This action enhances neurotransmission and alleviates symptoms of depression. The molecular targets include the serotonin transporter (SERT) and the noradrenaline transporter (NET), with binding affinities of 40 nM and 122 nM, respectively .
Comparison with Similar Compounds
Similar Compounds
Venlafaxine: The parent compound, also an SNRI, but with different pharmacokinetic properties.
Duloxetine: Another SNRI with a similar mechanism of action but different chemical structure.
Milnacipran: An SNRI used for treating fibromyalgia and major depressive disorder
Uniqueness
4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride is unique due to its specific binding affinities and its role as a major active metabolite of venlafaxine. Its pharmacokinetic profile allows for different therapeutic applications and dosing regimens compared to other SNRIs .
Properties
Molecular Formula |
C16H25ClNO2- |
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Molecular Weight |
298.83 g/mol |
IUPAC Name |
4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1H/p-1 |
InChI Key |
IMWPSXHIEURNKZ-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.[Cl-] |
Origin of Product |
United States |
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